Glyceryl trinonadecanoate

Description

Properties

IUPAC Name |

2,3-di(nonadecanoyloxy)propyl nonadecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H116O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-58(61)64-55-57(66-60(63)54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)56-65-59(62)53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h57H,4-56H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZTDYXKTXNJHMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H116O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

933.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glycerol trinonadecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031107 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

26536-13-0 | |

| Record name | 1,1′,1′′-(1,2,3-Propanetriyl) trinonadecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26536-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Melting Point |

71 °C | |

| Record name | Glycerol trinonadecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031107 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical and Chemical Characteristics of Trinonadecanoin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trinonadecanoin is a saturated triglyceride composed of a glycerol (B35011) backbone esterified with three molecules of nonadecanoic acid (C19:0). As a high-purity lipid, it serves as a valuable tool in various research and development applications, including in lipidomics as an internal standard, in materials science for its physical properties, and in drug delivery systems. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of Trinonadecanoin, detailed experimental protocols, and insights into its potential biological roles.

Chemical Identity and Structure

Trinonadecanoin is systematically named 1,2,3-trinonadecanoylglycerol. Its structure consists of a central glycerol molecule with three nonadecanoic acid chains attached via ester bonds.

Table 1: Chemical Identifiers for Trinonadecanoin

| Identifier | Value |

| CAS Number | 26536-13-0[1][2] |

| Molecular Formula | C₆₀H₁₁₆O₆[1][2] |

| Molecular Weight | 933.56 g/mol [1][2] |

| IUPAC Name | 2,3-di(nonadecanoyloxy)propyl nonadecanoate[3] |

| Synonyms | Glyceryl trinonadecanoate, TG(19:0/19:0/19:0), 1,2,3-Trinonadecanoylglycerol[1][2][3] |

Physical Properties

Trinonadecanoin is a white to off-white solid powder at room temperature.[1] Due to its long saturated fatty acid chains, it exhibits a relatively high melting point and is practically insoluble in water.

Table 2: Physical Properties of Trinonadecanoin

| Property | Value | Source |

| Physical State | Solid Powder | [1] |

| Melting Point | 71 °C | [3][4] |

| Boiling Point | 838.6 ± 32.0 °C | Predicted[5] |

| Density | 0.906 ± 0.06 g/cm³ | Predicted[5] |

| Water Solubility | 1.1 x 10⁻⁵ g/L | Predicted[4][6] |

| Solubility in Organic Solvents | Soluble in chloroform.[5] Generally soluble in weakly and moderately polar solvents like ether and dichloromethane, but not in strongly polar solvents.[7] Long-chain saturated acidic lipids can be difficult to solubilize in pure chloroform, and the addition of a small amount of methanol (B129727) (2%) and deionized water (0.5-1%) is suggested to improve solubility.[8] | - |

Chemical Properties and Reactivity

Trinonadecanoin, as a triglyceride, undergoes chemical reactions typical of esters.

-

Hydrolysis: In the presence of acids, bases, or specific enzymes (lipases), the ester bonds of Trinonadecanoin can be hydrolyzed to yield glycerol and three molecules of nonadecanoic acid.

-

Saponification: When hydrolysis is carried out with a strong base, such as sodium hydroxide, it results in the formation of glycerol and the sodium salt of nonadecanoic acid (soap).

-

Transesterification: The fatty acid chains of Trinonadecanoin can be exchanged with other alkyl groups by reacting with an alcohol in the presence of a catalyst. This reaction is fundamental to the production of biodiesel.

Experimental Protocols

Synthesis of Trinonadecanoin

A common method for the synthesis of Trinonadecanoin is the direct esterification of glycerol with nonadecanoic acid. The following is a generalized protocol that can be adapted for this specific synthesis.

Objective: To synthesize Trinonadecanoin by the esterification of glycerol with nonadecanoic acid.

Materials:

-

Glycerol

-

Nonadecanoic acid (in slight molar excess to drive the reaction to completion)

-

An acid catalyst (e.g., p-toluenesulfonic acid or a solid acid catalyst like an ion-exchange resin)

-

An organic solvent to facilitate the reaction and azeotropically remove water (e.g., toluene (B28343) or xylene)

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Solvents for purification (e.g., hexane, ethanol)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine glycerol, nonadecanoic acid (e.g., 3.3 molar equivalents), the acid catalyst (e.g., 0.1 molar equivalents), and the organic solvent.

-

Esterification: Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap, driving the equilibrium towards the formation of the triglyceride. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), cool the reaction mixture to room temperature. Neutralize the acid catalyst by washing the organic phase with a saturated sodium bicarbonate solution.

-

Isolation: Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product. The crude Trinonadecanoin can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol (B145695) or acetone) to yield the pure product.

Workflow for the Synthesis of Trinonadecanoin

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. larodan.com [larodan.com]

- 3. 1,1',1''-(1,2,3-Propanetriyl) trinonadecanoate | C60H116O6 | CID 4670742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Showing Compound Glycerol trinonadecanoate (FDB003114) - FooDB [foodb.ca]

- 5. 1,2,3-TRINONADECANOYLGLYCEROL CAS#: 26536-13-0 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. The octadecanoic pathway: signal molecules for the regulation of secondary pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. avantiresearch.com [avantiresearch.com]

An In-depth Technical Guide to Glyceryl Trinonadecanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular properties, analytical methodologies, and metabolic significance of glyceryl trinonadecanoate. The information is intended to support research and development activities where this specific triglyceride is of interest.

Core Molecular and Physical Properties

Glyceryl trinonadecanoate, also known as trinonadecanoin, is a triglyceride composed of a glycerol (B35011) backbone esterified with three nonadecanoic acid molecules.[1][2][3] Its well-defined structure makes it a useful standard in lipidomic analysis and a model compound in various biochemical studies.[2][4]

| Property | Value | References |

| Molecular Formula | C₆₀H₁₁₆O₆ | [1][5][6] |

| Molecular Weight | 933.56 g/mol | [1][5][6] |

| Alternate Names | Trinonadecanoin, TG(19:0/19:0/19:0) | [1][3] |

| CAS Number | 26536-13-0 | [1][5][6] |

| Physical Form | Powder | [4] |

| Storage Temperature | -20°C | [4] |

Experimental Protocols

Precise and accurate analysis of glyceryl trinonadecanoate is crucial for its application in research. The following sections detail common experimental protocols for its analysis.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust technique for the quantification of triglycerides. High-temperature GC is necessary to ensure the volatilization of these high molecular weight compounds.[7][8]

Sample Preparation:

-

Accurately weigh the glyceryl trinonadecanoate standard or sample containing the analyte.

-

Dissolve the sample in a suitable solvent, such as heptane, to a final concentration of approximately 2.5% (w/v).[9]

-

For analysis of total fatty acid content, a transesterification step to convert the triglyceride to fatty acid methyl esters (FAMEs) is required. This can be achieved using a methanolic HCl solution under controlled heating.[10]

Instrumentation and Conditions:

-

Column: A high-temperature capillary column suitable for triglyceride analysis, such as a (5%-phenyl)-dimethylpolysiloxane phase column.[7]

-

Injector: A programmed temperature vaporization (PTV) injector is recommended, with a starting temperature that allows for solvent evaporation followed by a rapid ramp to a high temperature (e.g., 390°C) to ensure quantitative transfer of the analyte onto the column.[9]

-

Oven Temperature Program: A temperature program is essential for separating triglycerides. A typical program might start at 200°C, hold for 1 minute, then ramp at 10°C/min to 270°C, followed by a ramp of 8°C/min to a final temperature of 370°C.[9]

-

Carrier Gas: Helium is commonly used as the carrier gas.[9]

-

Detector: A flame ionization detector (FID) maintained at a high temperature (e.g., 380°C) is used for detection.[9]

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a powerful method for the separation of intact triglyceride species based on their partition number, which is related to both the chain length and the degree of unsaturation of the fatty acyl chains.[11][12]

Sample Preparation:

-

Prepare a primary stock solution of glyceryl trinonadecanoate at a concentration of 10 mg/mL in a suitable solvent like 2-propanol or a 2:1 mixture of methanol (B129727) and methyl tert-butyl ether (MTBE).[13]

-

Further dilute the stock solution to the desired working concentrations for creating a calibration curve.[13]

Instrumentation and Conditions:

-

Column: A C18 stationary phase is commonly used for the separation of triglycerides.[11][13]

-

Mobile Phase: A gradient elution is typically employed. A common mobile phase system consists of acetonitrile (B52724) as the weak solvent and a non-polar solvent like isopropanol (B130326) or MTBE as the strong solvent.[13]

-

Detector: An evaporative light-scattering detector (ELSD) or a mass spectrometer (MS) is often used for the detection of triglycerides as they lack strong UV chromophores.[13][14]

-

Column Temperature: Maintaining a constant column temperature, for instance at 30°C, is important for reproducible separations.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed structural information about triglycerides, including the composition and positional distribution of fatty acids.[15][16][17]

Sample Preparation:

-

Dissolve an accurately weighed amount of the glyceryl trinonadecanoate sample in a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃).[16]

-

Transfer the solution to an NMR tube.

-

For quantitative analysis, a known amount of an internal standard, such as 1,3,5-trichlorobenzene (B151690) (tCNB), can be added.[16]

Data Acquisition:

-

Acquire ¹H and/or ¹³C NMR spectra on a high-field NMR spectrometer.

-

For quantitative ¹H NMR, ensure a sufficient relaxation delay between scans to allow for complete T1 relaxation of all relevant protons.

-

The chemical shifts of specific protons and carbons can be used to identify and quantify the different fatty acyl chains within the triglyceride. For example, in ¹H NMR, the signals for the glycerol backbone protons, and the protons at different positions along the fatty acyl chains (e.g., terminal methyl, methylene, and protons adjacent to the ester linkage) can be distinguished.[16][18]

Metabolic Pathway: Lipolysis of Glyceryl Trinonadecanoate

Glyceryl trinonadecanoate, as a triglyceride, is a storage form of energy. The breakdown of triglycerides, a process known as lipolysis, releases glycerol and free fatty acids that can be used by the body for energy production.[19][20][21] This process is primarily regulated by hormones.

Caption: Hormonal regulation of the lipolysis of glyceryl trinonadecanoate.

This diagram illustrates the stepwise hydrolysis of glyceryl trinonadecanoate into glycerol and three molecules of nonadecanoic acid by the enzymes Adipose Triglyceride Lipase (ATGL), Hormone-Sensitive Lipase (HSL), and Monoacylglycerol Lipase (MGL).[19][20] The activity of HSL is stimulated by hormones like glucagon and epinephrine via the activation of Protein Kinase A (PKA), and inhibited by insulin.[21][22] The resulting glycerol can be used in gluconeogenesis, while the free fatty acids are transported to various tissues for energy production through beta-oxidation.[21]

References

- 1. Triglyceride Metabolism: Structure, Regulation, and Role in Metabolic Diseases [metwarebio.com]

- 2. moleculardepot.com [moleculardepot.com]

- 3. larodan.com [larodan.com]

- 4. Glyceryl trinonadecanoate = 99 26536-13-0 [sigmaaldrich.com]

- 5. Triglyceride Metabolism: Role in Disease and Regulation - Creative Proteomics [creative-proteomics.com]

- 6. Lipid Metabolism | Anatomy and Physiology II [courses.lumenlearning.com]

- 7. Determination of Triacylglycerols by HTGC-FID as a Sensitive Tool for the Identification of Rapeseed and Olive Oil Adulteration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. meatscience.org [meatscience.org]

- 9. agilent.com [agilent.com]

- 10. researchgate.net [researchgate.net]

- 11. lib3.dss.go.th [lib3.dss.go.th]

- 12. HPLC Analysis of Triacylglycerol Molecular Species | Springer Nature Experiments [experiments.springernature.com]

- 13. youngin.com [youngin.com]

- 14. semanticscholar.org [semanticscholar.org]

- 15. estudogeral.uc.pt [estudogeral.uc.pt]

- 16. Quantitative Chemical Profiling of Commercial Glyceride Excipients via1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 1H-Nuclear Magnetic Resonance Analysis of the Triacylglyceride Composition of Cold-Pressed Oil from Camellia japonica - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. m.youtube.com [m.youtube.com]

- 20. Lipolysis - Wikipedia [en.wikipedia.org]

- 21. Biochemistry, Lipolysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Triglyceride metabolism | PPTX [slideshare.net]

Synthesis and Purification of Glyceryl Trinonadecanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis and purification of glyceryl trinonadecanoate, a high-purity triglyceride of significant interest in various research and development applications. The methodologies detailed herein are compiled from established principles of lipid chemistry and purification techniques, offering a robust framework for its preparation in a laboratory setting.

Introduction

Glyceryl trinonadecanoate, also known as trinonadecanoin, is a triglyceride composed of a glycerol (B35011) backbone esterified with three nonadecanoic acid chains.[1] As an odd-chain triglyceride, it serves as a valuable internal standard in the gas chromatographic analysis of fatty acids and triglycerides. Its well-defined chemical structure and physical properties make it a critical tool in lipidomics, metabolism studies, and as a reference material in the development of lipid-based drug delivery systems. This document outlines a detailed protocol for its synthesis via direct esterification and subsequent purification to achieve high purity.

Synthesis of Glyceryl Trinonadecanoate

The synthesis of glyceryl trinonadecanoate is achieved through the direct esterification of glycerol with nonadecanoic acid. This reaction involves the formation of ester bonds between the hydroxyl groups of glycerol and the carboxyl groups of the fatty acid, typically in the presence of an acid catalyst.

Experimental Protocol: Direct Esterification

This protocol is adapted from general methods for triglyceride synthesis.[2][3][4][5]

Materials:

-

Glycerol (anhydrous, ≥99.5%)

-

Nonadecanoic acid (≥98%)

-

p-Toluenesulfonic acid monohydrate (p-TSA) or Amberlyst-15 as a catalyst

-

Toluene (B28343) (anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Organic solvents for extraction and purification (e.g., hexane (B92381), diethyl ether, ethyl acetate)

Equipment:

-

Round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a round-bottom flask, add glycerol and nonadecanoic acid in a molar ratio of 1:3.3 (a slight excess of the fatty acid is used to drive the reaction to completion).

-

Catalyst and Solvent Addition: Add the acid catalyst (e.g., 1-5 mol% of p-TSA relative to glycerol) and a sufficient volume of toluene to facilitate azeotropic removal of water.

-

Reaction: Heat the mixture to reflux with vigorous stirring. Water produced during the esterification will be collected in the Dean-Stark trap. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the fatty acid spot.

-

Work-up: After the reaction is complete (typically several hours, as indicated by the cessation of water collection), cool the reaction mixture to room temperature.

-

Neutralization: Dilute the mixture with an organic solvent like diethyl ether or ethyl acetate (B1210297) and transfer it to a separatory funnel. Wash the organic phase sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude glyceryl trinonadecanoate.

Quantitative Data

| Parameter | Value/Range | Reference/Comment |

| Molar Ratio (Glycerol:Nonadecanoic Acid) | 1:3.3 | A slight excess of fatty acid is recommended. |

| Catalyst Loading (p-TSA) | 1-5 mol% | Based on glycerol. |

| Reaction Temperature | Reflux temperature of toluene (~111°C) | |

| Expected Yield (Crude) | >90% | Dependent on reaction completion. |

Purification of Glyceryl Trinonadecanoate

Purification of the crude product is essential to remove unreacted starting materials, mono- and diglyceride byproducts, and the catalyst. A combination of column chromatography and recrystallization is typically employed to achieve high purity (≥99%).

Experimental Protocol: Column Chromatography

Normal-phase column chromatography using silica (B1680970) gel is an effective method for separating triglycerides from more polar impurities.[6]

Materials:

-

Silica gel (60 Å, 70-230 mesh)

-

n-Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Crude glyceryl trinonadecanoate

Equipment:

-

Glass chromatography column

-

Fraction collector or test tubes

-

Thin-layer chromatography (TLC) plates (silica gel coated) and developing chamber

-

Rotary evaporator

Procedure:

-

Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the chromatography column. Allow the silica to settle, ensuring a well-packed, uniform bed.

-

Sample Loading: Dissolve the crude glyceryl trinonadecanoate in a minimal amount of n-hexane and carefully load it onto the top of the silica gel bed.

-

Elution: Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually introducing ethyl acetate. A suggested gradient is as follows:

-

100% n-Hexane (to elute non-polar impurities)

-

1-5% Ethyl acetate in n-hexane (to elute the triglyceride)

-

Higher concentrations of ethyl acetate (to elute more polar byproducts like di- and monoglycerides)

-

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure glyceryl trinonadecanoate. A common TLC mobile phase is hexane:ethyl acetate (9:1 v/v).

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Experimental Protocol: Recrystallization

Recrystallization is a final polishing step to achieve high crystalline purity. The choice of solvent is critical and depends on the solubility of the triglyceride.

Materials:

-

Purified glyceryl trinonadecanoate

-

Recrystallization solvent (e.g., acetone, ethanol, or a mixture of hexane and acetone)

Equipment:

-

Erlenmeyer flask

-

Hot plate

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolution: Dissolve the purified glyceryl trinonadecanoate in a minimal amount of a suitable hot solvent (e.g., acetone).

-

Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the crystals under vacuum to obtain the final, high-purity glyceryl trinonadecanoate.

Quantitative Data

| Purification Step | Parameter | Value/Range | Reference/Comment |

| Column Chromatography | Stationary Phase | Silica Gel (60 Å, 70-230 mesh) | Standard for normal-phase chromatography. |

| Mobile Phase | n-Hexane/Ethyl Acetate Gradient | Start with 100% hexane, increase ethyl acetate to 5%. | |

| Expected Recovery | >80% | Dependent on loading and separation efficiency. | |

| Purity Achieved | >95% | ||

| Recrystallization | Suitable Solvents | Acetone, Ethanol, Hexane/Acetone | Based on general triglyceride solubility.[7] |

| Expected Recovery | >90% | ||

| Final Purity | ≥99% | [8] |

Visualizing the Workflow

Synthesis Workflow

Caption: Chemical synthesis workflow for glyceryl trinonadecanoate.

Purification Workflow

Caption: Purification process for glyceryl trinonadecanoate.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of high-purity glyceryl trinonadecanoate. The described protocols, based on established chemical principles, offer a reliable pathway for obtaining this important lipid standard for research and development purposes. Adherence to the outlined experimental procedures and careful monitoring of reaction and purification steps are crucial for achieving the desired product quality.

References

- 1. moleculardepot.com [moleculardepot.com]

- 2. researchgate.net [researchgate.net]

- 3. Intensified synthesis of a triglyceride of octanoic acid using sonication and assessment of its frying characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Reagents & Solvents [chem.rochester.edu]

- 8. Glyceryl trinonadecanoate ≥99% | 26536-13-0 [sigmaaldrich.com]

The Role of Odd-Chain Triglycerides in Metabolic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of odd-chain triglycerides (OTrig) in metabolic research. It details their unique metabolism, their function in replenishing key metabolic intermediates—a process known as anaplerosis—and their therapeutic potential in various metabolic disorders. This document offers a technical overview of key experimental protocols, quantitative data from preclinical and clinical studies, and visualizations of the underlying biochemical pathways to support drug discovery and development efforts.

Introduction: The Significance of Odd-Chain Triglycerides

Even-chain fatty acids, which contain an even number of carbon atoms, are the most common dietary fats. Their mitochondrial β-oxidation exclusively yields acetyl-CoA, a primary substrate for the tricarboxylic acid (TCA) cycle. In contrast, odd-chain fatty acids, such as heptanoate (B1214049) (C7:0), undergo β-oxidation to produce both acetyl-CoA and a terminal three-carbon molecule, propionyl-CoA.[1][2] This distinction is critical in metabolic research, particularly in conditions where the TCA cycle is impaired.

The metabolism of propionyl-CoA to succinyl-CoA, a direct intermediate of the TCA cycle, is the cornerstone of the therapeutic potential of OTrig.[3] This anaplerotic function can restore TCA cycle intermediates, which are often depleted in inherited metabolic diseases, thereby improving cellular energy production.[4] The most studied OTrig is triheptanoin (B1683035), a synthetic triglyceride composed of three heptanoic acids, which has been approved for the treatment of long-chain fatty acid oxidation disorders (LC-FAODs).[5][6]

Core Metabolic Pathways

The metabolic fate of odd-chain fatty acids is central to their function. Upon ingestion, triheptanoin is hydrolyzed into glycerol (B35011) and three heptanoate molecules. Heptanoate is then metabolized in the mitochondria.

β-Oxidation of Heptanoate

Heptanoate (C7:0) undergoes two cycles of β-oxidation.

-

Cycle 1: Heptanoyl-CoA is oxidized to produce one molecule of acetyl-CoA and one molecule of pentanoyl-CoA (C5).

-

Cycle 2: Pentanoyl-CoA is further oxidized to yield one molecule of acetyl-CoA and one molecule of propionyl-CoA (C3).

Anaplerotic Conversion of Propionyl-CoA

The propionyl-CoA generated from odd-chain fatty acid oxidation is converted to the TCA cycle intermediate succinyl-CoA through a three-step enzymatic process:

-

Carboxylation: Propionyl-CoA carboxylase, a biotin-dependent enzyme, converts propionyl-CoA to D-methylmalonyl-CoA.[2][7]

-

Isomerization: Methylmalonyl-CoA epimerase converts D-methylmalonyl-CoA to L-methylmalonyl-CoA.[2]

-

Rearrangement: Methylmalonyl-CoA mutase, a vitamin B12-dependent enzyme, rearranges L-methylmalonyl-CoA to form succinyl-CoA.[7]

This pathway directly replenishes the pool of TCA cycle intermediates, enhancing the cycle's capacity for energy production and biosynthesis.[4][8]

Quantitative Data from Preclinical and Clinical Studies

Research has demonstrated the clinical benefits of triheptanoin in patients with LC-FAODs. Preclinical studies in mouse models have further elucidated the metabolic effects.

Table 1: Clinical Efficacy of Triheptanoin in LC-FAOD Patients

| Parameter | Pre-Triheptanoin Period | Triheptanoin Treatment Period | Percent Reduction | p-value | Reference |

| Annualized Major Clinical Event (MCE) Rate | |||||

| Study 1 (Naïve Cohort) | 2.00 (median) | 0.28 (median) | 86% | 0.0343 | [9] |

| Study 2 (Rollover Cohort) | 1.76 (mean ± SD 1.64) | 1.00 (mean ± SD 1.00) | 43% | 0.0347 | [9] |

| Study 3 (78 weeks) | - | - | 48.1% | 0.021 | [10] |

| Annualized MCE Event-Day Rate (Study 3) | - | - | 50.3% | 0.028 | [10] |

| Emergency Visits/Hospitalizations (per month) | - | Significantly Reduced | - | < 0.01 | [11] |

| Creatine Kinase (during metabolic crisis) | - | Significantly Reduced | - | < 0.0001 | [11] |

MCEs include events like rhabdomyolysis, hypoglycemia, and cardiomyopathy.

Table 2: Metabolic Effects of Triheptanoin in a VLCAD-/- Mouse Model

| Parameter | Genotype | Control Diet | Triheptanoin Diet | Reference |

| Plasma Acylcarnitines (post cold-stress) | VLCAD-/- | Elevated long-chain species | Decreased long-chain species | [5] |

| Liver Fat Accumulation (post cold-stress) | VLCAD-/- | Abundant fat droplets | Reduced fat droplets | [5] |

| HOMA Index (1 year treatment) | Wild-Type | Baseline | ~2-fold increase | [4] |

| Cardiac Systolic Function (1 year treatment) | VLCAD-/- | Progressive dysfunction | Dysfunction not prevented | [12] |

These preclinical data highlight the tissue-specific effects and potential long-term metabolic consequences of triheptanoin supplementation.

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are core protocols for investigating the effects of odd-chain triglycerides.

Protocol 1: Triheptanoin Diet Formulation and Administration in Rodent Models

This protocol describes the creation of a solid, palatable triheptanoin-enriched diet for preclinical studies.[7][13]

Objective: To prepare a solid diet for consistent, long-term oral administration of triheptanoin to mice.

Materials:

-

Triheptanoin oil (USP quality)

-

Ketogenic diet base

-

Formulation agents: Hydrophilic fumed silica, hydrophobic fumed silica, microcrystalline cellulose, talc

-

Standard rodent chow (for control group)

Procedure:

-

Diet Composition: Formulate the diet to provide a specific percentage of daily caloric intake from triheptanoin, typically ranging from 30-40%.[13] For a VLCAD mouse model, a diet with 24% triheptanoin by weight (45% kcal) has been used.[5]

-

Preparation of Solid Diet: a. Mix the triheptanoin oil with the ketogenic diet base. b. Sequentially add the solid formulation agents (hydrophilic fumed silica, hydrophobic fumed silica, microcrystalline cellulose, and talc) to the oil-base mixture. c. Stir the mixture until a homogenous, solid, and stable preparation is achieved. The final product should be palatable to the animals.[7]

-

Animal Housing and Feeding: a. House mice in individual cages under a 12-hour light-dark cycle. b. Provide the formulated diet and water ad libitum. c. For the control group, provide standard rodent chow.

-

Monitoring: a. Monitor diet compliance, animal well-being, and body weight regularly (e.g., weekly) for the duration of the study (e.g., 15 weeks or longer).[12][13]

Protocol 2: Stable Isotope Tracing of Fatty Acid Metabolism in vivo

This protocol outlines a method to trace the metabolic fate of odd-chain fatty acids using stable isotope-labeled tracers and mass spectrometry.[1][14]

Objective: To quantitatively assess the pathways of fatty acid metabolism, including oxidation and incorporation into the TCA cycle.

Materials:

-

Stable isotope-labeled fatty acid (e.g., 13C-labeled heptanoate)

-

Vehicle for administration (e.g., corn oil for oral gavage)

-

Mass spectrometer (GC-MS or LC-MS)

Procedure:

-

Tracer Administration: a. Administer the stable isotope-labeled fatty acid tracer to the animal model. Common methods include oral gavage, intravenous infusion, or incorporation into the diet.[15] b. For a bolus administration via oral gavage, a dose of 150 mg/kg mixed with corn oil can be used.[14]

-

Sample Collection: a. Collect blood samples at serial time points following tracer administration (e.g., 0, 30, 60, 120 minutes). b. At the study endpoint, collect tissues of interest (e.g., liver, heart, muscle) and immediately quench metabolism by flash-freezing in liquid nitrogen.[16]

-

Metabolite Extraction: a. For plasma, mix a small volume (e.g., 10 µL) with methanol (B129727) containing internal standards.[14] b. For tissues, homogenize the frozen tissue and perform a biphasic extraction using a methanol/chloroform/water system to separate polar metabolites.

-

Mass Spectrometry Analysis: a. Analyze the isotopic enrichment in target metabolites (e.g., TCA cycle intermediates, acylcarnitines) using GC-MS or LC-MS. b. For GC-MS analysis of fatty acids, derivatization to fatty acid methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters is required to improve volatility.[17]

-

Data Analysis: a. Calculate the rate of appearance of the tracer and its incorporation into downstream metabolites. b. Determine the fractional contribution of the tracer to the pools of TCA cycle intermediates to quantify anaplerotic flux.

Protocol 3: GC-MS Profiling of Plasma Fatty Acids

This protocol provides a method for the quantitative analysis of fatty acid profiles in plasma samples.[6][9]

Objective: To determine the concentrations of individual fatty acids in plasma to assess the impact of dietary interventions.

Materials:

-

Plasma samples

-

Internal standards (deuterated fatty acids)

-

Reagents for hydrolysis and derivatization (e.g., methanolic HCl or acetyl chloride; PFB-Br/DIPEA)

-

Extraction solvent (e.g., hexane (B92381) or iso-octane)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation: a. To a 50 µL plasma sample, add an internal standard mix containing deuterated analogues of the fatty acids of interest.

-

Hydrolysis (for total fatty acids): a. To release esterified fatty acids from triglycerides and phospholipids, perform acid or base hydrolysis. For example, incubate the sample with a mixture of acetonitrile (B52724) and 6 N HCl at 100°C for 45 minutes.[9]

-

Extraction: a. Add an organic solvent like hexane or iso-octane to the hydrolyzed sample. b. Vortex vigorously and centrifuge to separate the organic and aqueous layers. c. Transfer the upper organic layer, which contains the free fatty acids, to a clean tube.[9]

-

Derivatization: a. Evaporate the solvent under a stream of nitrogen. b. To make the fatty acids volatile for GC analysis, convert them to esters (e.g., FAMEs using methanolic HCl) or PFB esters (using PFB-Br and DIPEA).[6][9]

-

GC-MS Analysis: a. Inject 1 µL of the derivatized sample onto a polar GC column (e.g., HP-88) for optimal separation.[6] b. Operate the mass spectrometer in selected ion monitoring (SIM) mode for high sensitivity and specificity.

-

Quantification: a. Generate standard curves for each fatty acid using known concentrations. b. Calculate the concentration of each fatty acid in the sample by comparing its peak area to that of its corresponding deuterated internal standard.

Conclusion and Future Directions

Odd-chain triglycerides, particularly triheptanoin, represent a significant therapeutic strategy for managing metabolic disorders characterized by energy deficiency. Their unique anaplerotic mechanism directly addresses the underlying pathophysiology of diseases like LC-FAODs by replenishing TCA cycle intermediates. The protocols and data presented in this guide provide a foundation for researchers and drug development professionals to further investigate the potential of odd-chain triglycerides.

Future research should focus on the long-term systemic effects of OTrig supplementation, exploring their impact on insulin (B600854) sensitivity, hepatic lipid metabolism, and tissue-specific anaplerosis.[4][12] Elucidating these effects will be critical for expanding the therapeutic applications of odd-chain triglycerides to a broader range of metabolic and neurodegenerative diseases.

References

- 1. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of triheptanoin and formulation as a solid diet for rodents [diposit.ub.edu]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. informnetwork.org [informnetwork.org]

- 5. agilent.com [agilent.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Quantitation of total fatty acids in plasma and serum by GC-NCI-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dietary management and major clinical events in patients with long-chain fatty acid oxidation disorders enrolled in a phase 2 triheptanoin study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scielo.isciii.es [scielo.isciii.es]

- 11. Triheptanoin: long-term effects in the very long-chain acyl-CoA dehydrogenase-deficient mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]

- 14. lirias.kuleuven.be [lirias.kuleuven.be]

- 15. Stable Isotope Tracing and Metabolomics to Study In Vivo Brown Adipose Tissue Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. lipidmaps.org [lipidmaps.org]

- 17. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Presence of Glyceryl Trinonadecanoate Across Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyceryl trinonadecanoate, a triacylglycerol composed of a glycerol (B35011) backbone esterified with three molecules of nonadecanoic acid (C19:0), represents a unique member of the lipidome. As an odd-chain triglyceride, its natural occurrence is less prevalent than that of its even-chain counterparts. This technical guide delves into the current understanding of the natural distribution of Glyceryl trinonadecanoate in various organisms, from microorganisms to humans. It aims to provide a comprehensive resource by summarizing available quantitative data, detailing relevant experimental protocols for its analysis, and illustrating associated metabolic pathways.

Data Presentation: Quantitative Occurrence of Glyceryl Trinonadecanoate

The quantification of Glyceryl trinonadecanoate in biological samples is not widely reported in the literature, reflecting its generally low abundance. However, studies focusing on odd-chain fatty acids and comprehensive lipidomics have provided some insights into its presence. The following table summarizes the available, albeit limited, quantitative data.

| Organism/Tissue | Sample Type | Concentration/Relative Abundance | Analytical Method | Reference |

| Human | Adipose Tissue | Odd-carbon fatty acids account for less than 1% of total fatty acids. Specific concentration for Glyceryl trinonadecanoate is not detailed. | Gas Chromatography (GC) | [1] |

| Human | Colon Cancer Tissue | Odd-chain fatty acyl-containing lipids, including triacylglycerols, were detected and quantified, but specific data for Glyceryl trinonadecanoate is not provided. | Liquid Chromatography-Mass Spectrometry (LC-MS) | |

| Protozoan (Khawkinea quartana) | Whole Organism | Odd-chain triacylglycerols were identified, but specific quantitative data for Glyceryl trinonadecanoate is not available in the provided abstract. | Liquid Chromatography-Atmospheric Pressure Chemical Ionization Mass Spectrometry (LC-MS/APCI) | |

| Mold (Mortierella alpina) | Mycelia | Contains odd-chain polyunsaturated fatty acids. Specific quantification of Glyceryl trinonadecanoate is not reported. | Not Specified |

Note: The scarcity of specific quantitative data for Glyceryl trinonadecanoate highlights a gap in current lipidomic research and presents an opportunity for future investigation.

Experimental Protocols

The analysis of Glyceryl trinonadecanoate in biological matrices typically involves lipid extraction, followed by chromatographic separation and mass spectrometric detection. Below are detailed methodologies for these key experimental steps.

Lipid Extraction from Biological Samples

A common and effective method for total lipid extraction is the Bligh and Dyer method or variations thereof.

Materials:

-

Biological sample (e.g., tissue homogenate, cell pellet)

-

Methanol

-

Deionized water

-

Centrifuge

-

Glass centrifuge tubes

Protocol:

-

Homogenize the biological sample if it is a solid tissue.

-

To 1 volume of the sample (e.g., 1 mL), add 3.75 volumes of a chloroform:methanol mixture (1:2, v/v).

-

Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and cell lysis.

-

Add 1.25 volumes of chloroform and vortex again for 30 seconds.

-

Add 1.25 volumes of deionized water and vortex for another 30 seconds.

-

Centrifuge the mixture at a low speed (e.g., 1000 x g) for 10 minutes to separate the phases.

-

Three phases will be observed: an upper aqueous phase (methanol-water), a lower organic phase (chloroform containing lipids), and a protein precipitate at the interface.

-

Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

-

Dry the lipid extract under a stream of nitrogen gas.

-

Resuspend the dried lipid extract in a suitable solvent (e.g., hexane (B92381), isopropanol) for subsequent analysis.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of triacylglycerols like Glyceryl trinonadecanoate, GC-MS is a powerful technique. As triacylglycerols are not volatile, they typically require derivatization to fatty acid methyl esters (FAMEs) before analysis.

a) Transesterification to Fatty Acid Methyl Esters (FAMEs)

Materials:

-

Dried lipid extract

-

Methanolic HCl (e.g., 2.5%) or BF3-methanol

-

Hexane

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

GC vials

Protocol:

-

To the dried lipid extract, add a known volume of methanolic HCl (e.g., 2 mL).

-

Incubate the mixture at a specific temperature (e.g., 80°C) for a defined period (e.g., 1-2 hours) to facilitate transesterification.

-

After cooling to room temperature, add a volume of water (e.g., 1 mL) to stop the reaction.

-

Extract the FAMEs by adding a known volume of hexane (e.g., 2 x 2 mL) and vortexing.

-

Collect the upper hexane layer containing the FAMEs.

-

Wash the hexane extract with a saturated NaCl solution to remove any remaining acid.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

Transfer the final FAMEs solution to a GC vial for analysis.

b) GC-MS Analysis

Instrumentation and Conditions (Example):

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Mass Spectrometer: Agilent 5977A or equivalent

-

Column: DB-23, 30 m x 0.25 mm ID, 0.25 µm film thickness (or similar polar capillary column)

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Injector Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes

-

Ramp 1: 10°C/min to 200°C

-

Ramp 2: 5°C/min to 250°C, hold for 10 minutes

-

-

MSD Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 50-1000

Data Analysis:

-

Identification of the methyl ester of nonadecanoic acid is based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).

-

Quantification can be achieved by using an internal standard (e.g., a fatty acid with a different chain length not present in the sample) and generating a calibration curve.

Signaling and Metabolic Pathways

Glyceryl trinonadecanoate, as a triacylglycerol, is primarily involved in lipid metabolism. The nonadecanoic acid moieties are catabolized through a pathway that is slightly different from that of even-chain fatty acids.

Metabolism of Nonadecanoic Acid

Odd-chain fatty acids like nonadecanoic acid undergo beta-oxidation, similar to even-chain fatty acids. However, the final round of beta-oxidation yields a three-carbon molecule, propionyl-CoA, in addition to acetyl-CoA. Propionyl-CoA is then converted to succinyl-CoA, which can enter the citric acid cycle (TCA cycle).

Caption: Metabolic pathway of nonadecanoic acid from Glyceryl trinonadecanoate.

Experimental Workflow for Lipid Analysis

The general workflow for the analysis of Glyceryl trinonadecanoate from a biological sample is depicted below.

Caption: General experimental workflow for the analysis of Glyceryl trinonadecanoate.

Conclusion

Glyceryl trinonadecanoate remains a relatively understudied triacylglycerol. While its presence has been noted in a variety of organisms, specific quantitative data on its natural occurrence is sparse. This guide provides a foundational understanding of its known distribution, detailed protocols for its analysis, and an overview of its metabolic fate. Further research, particularly quantitative lipidomic studies, is necessary to fully elucidate the biological roles and significance of this unique odd-chain triglyceride. The methodologies and pathways described herein offer a starting point for researchers and drug development professionals interested in exploring the intriguing world of odd-chain lipids.

References

An In-depth Technical Guide to the Solubility of Glyceryl Trinonadecanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of glyceryl trinonadecanoate (also known as trinonadecanoin) in organic solvents. Due to the limited availability of specific quantitative data for this compound in published literature, this guide also includes qualitative solubility information and quantitative data for structurally similar long-chain triglycerides, such as tristearin (B179404) and tripalmitin, to provide a comparative context for researchers.

Introduction to Glyceryl Trinonadecanoate

Glyceryl trinonadecanoate is a simple triglyceride, which is an ester derived from glycerol (B35011) and three molecules of nonadecanoic acid (C19:0). As a saturated long-chain triglyceride, its physical and chemical properties, including solubility, are primarily dictated by the long, non-polar acyl chains. Triglycerides are generally soluble in non-polar and weakly polar organic solvents and exhibit limited solubility in highly polar solvents[1]. The length of the fatty acid chains plays a crucial role, with solubility in polar solvents tending to decrease as the chain length increases[2].

Qualitative and Comparative Solubility Data

The following table summarizes the available qualitative and comparative quantitative solubility data for glyceryl trinonadecanoate and similar triglycerides.

| Solvent | Glyceryl Trinonadecanoate (C19) | Tristearin (C18) | Tripalmitin (C16) |

| Non-Polar Solvents | |||

| Benzene | Soluble (presumed) | Very Soluble[5] | Soluble[6] |

| Carbon Tetrachloride | Soluble (presumed) | Soluble[1][2] | - |

| Hexane | Soluble (presumed) | Soluble[1] | Slightly Soluble |

| Weakly to Moderately Polar Solvents | |||

| Chloroform (B151607) | Soluble | Soluble[1] | Soluble[3][7] |

| Diethyl Ether | Soluble (presumed) | Soluble[2] | Soluble[7] |

| Ethyl Acetate | - | Soluble[1][2] | - |

| Polar Aprotic Solvents | |||

| Acetone (B3395972) | Sparingly Soluble (presumed) | Very Soluble[5] | Soluble[8] |

| Polar Protic Solvents | |||

| Ethanol | Sparingly Soluble (presumed) | Insoluble in cold, Soluble in hot[5] | Sparingly Soluble |

| Water | Insoluble | Insoluble | Insoluble[7] |

Note: "Presumed" solubility is based on the general behavior of long-chain triglycerides. The solubility of triglycerides is highly dependent on temperature.

Experimental Protocols for Solubility Determination

The gravimetric method is a common and reliable technique for determining the solubility of a solid compound like glyceryl trinonadecanoate in an organic solvent.

Gravimetric Method for Solubility Determination

Objective: To determine the mass of glyceryl trinonadecanoate that can be dissolved in a specific volume of an organic solvent at a given temperature to achieve a saturated solution.

Materials:

-

Glyceryl trinonadecanoate (high purity)

-

Organic solvent of interest (e.g., chloroform, acetone, ethanol)

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled water bath or incubator

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Pre-weighed evaporation dishes or beakers

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of glyceryl trinonadecanoate to a glass vial containing a known volume of the organic solvent. An excess of the solid solute should be visible at the bottom of the vial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled water bath or incubator set to the desired experimental temperature.

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required to reach equilibrium may vary depending on the solvent and temperature.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, allow the excess solid to settle at the bottom of the vial.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to prevent premature crystallization.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed evaporation dish. This step is crucial to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute. Alternatively, a vacuum desiccator can be used for more gentle drying.

-

Continue drying until a constant weight of the remaining solid (glyceryl trinonadecanoate) is achieved.

-

Record the final weight of the evaporation dish with the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved glyceryl trinonadecanoate by subtracting the initial weight of the empty evaporation dish from the final weight.

-

Express the solubility as grams of solute per 100 mL of solvent or in other desired units (e.g., mol/L).

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of glyceryl trinonadecanoate.

References

- 1. datapdf.com [datapdf.com]

- 2. DSpace [dr.lib.iastate.edu]

- 3. Tripalmitin | 555-44-2 [chemicalbook.com]

- 4. avantiresearch.com [avantiresearch.com]

- 5. Tristearin | C57H110O6 | CID 11146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Tripalmitin - Wikipedia [en.wikipedia.org]

- 7. CAS 555-44-2: Tripalmitin | CymitQuimica [cymitquimica.com]

- 8. Solubilities of fatty acids and derivatives in acetone | Zendy [zendy.io]

An In-depth Technical Guide to the Thermal Properties of Glyceryl Trinonadecanoate for Differential Scanning Calorimetry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of Glyceryl trinonadecanoate, a high-purity triglyceride of significant interest in pharmaceutical sciences and lipid research. This document details the essential thermal characteristics as determined by Differential Scanning Calorimetry (DSC), outlines detailed experimental protocols for its analysis, and discusses the critical phenomenon of polymorphism inherent to triglycerides.

Introduction to Glyceryl Trinonadecanoate

Glyceryl trinonadecanoate, also known as Trinonadecanoin, is a saturated triglyceride composed of a glycerol (B35011) backbone esterified with three nonadecanoic acid molecules. Its chemical formula is C₆₀H₁₁₆O₆, and it has a molecular weight of 933.56 g/mol . As a long-chain, odd-numbered triglyceride, it serves as a valuable research tool in various biochemical applications. Its physical state at room temperature is a powder. Understanding its thermal behavior is paramount for applications in drug delivery systems, formulation development, and as a reference standard in lipid analysis.

Thermal Properties of Glyceryl Trinonadecanoate

The thermal properties of Glyceryl trinonadecanoate are crucial for its application and processing. Differential Scanning Calorimetry (DSC) is a primary technique used to elucidate these characteristics, including melting point, enthalpy of fusion, and specific heat capacity.

| Thermal Property | Value | Source |

| Melting Point (Tₘ) | 71 °C | [1][2] |

| Enthalpy of Fusion (ΔHբ) | Estimated: ~190 - 210 J/g | Based on trends for odd-chain triglycerides[2] |

| Specific Heat Capacity (Cₚ) | Estimated: ~2.1 - 2.3 J/g°C (liquid state) | Based on estimation methods for triglycerides[3] |

Polymorphism in Triglycerides

Triglycerides, including Glyceryl trinonadecanoate, exhibit polymorphism, which is the ability to exist in multiple crystalline forms (polymorphs).[4] These forms, commonly designated as α, β', and β, have different molecular packing, and consequently, distinct thermal properties such as melting points and enthalpies of fusion.[2]

-

α (Alpha) form: The least stable polymorph with the lowest melting point. It is typically formed upon rapid cooling from the melt.

-

β' (Beta prime) form: Has an intermediate stability and melting point.

-

β (Beta) form: The most stable polymorph with the highest melting point and heat of fusion. The transition from less stable forms (α and β') to the β form is irreversible.[2]

The specific polymorphic form obtained depends on the thermal history of the sample, including the rate of cooling, tempering time, and the presence of impurities. DSC is a powerful tool to study these polymorphic transitions, which appear as exothermic or endothermic events in the thermogram.

Experimental Protocol for DSC Analysis

A detailed and consistent experimental protocol is critical for obtaining reproducible DSC data for Glyceryl trinonadecanoate.

4.1. Instrumentation and Calibration

-

Instrument: A calibrated Differential Scanning Calorimeter.

-

Calibration: Calibrate the instrument for temperature and enthalpy using high-purity standards (e.g., indium).

4.2. Sample Preparation

-

Accurately weigh 5-10 mg of Glyceryl trinonadecanoate powder into a standard aluminum DSC pan.

-

Hermetically seal the pan to prevent any mass loss during the experiment.

-

Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

4.3. DSC Thermal Program

A typical DSC program to analyze the thermal properties of a triglyceride involves a heat-cool-heat cycle:

-

Initial Equilibration: Equilibrate the sample at a temperature well below its expected melting point (e.g., 25°C) for a few minutes.

-

First Heating Scan: Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature above its final melting point (e.g., 90°C) to erase its previous thermal history.

-

Isothermal Hold: Hold the sample at the high temperature for a few minutes to ensure complete melting.

-

Controlled Cooling Scan: Cool the sample at a controlled rate (e.g., 5-10 °C/min) back to the initial temperature to observe crystallization behavior.

-

Second Heating Scan: Reheat the sample at the same controlled rate as the first heating scan to observe the melting behavior of the crystal form generated during the controlled cooling step.

References

Methodological & Application

Application Notes and Protocols for the Use of Glyceryl Trinonadecanoate as an Internal Standard in GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quantitative analysis of complex biological matrices, the use of an internal standard (IS) is crucial for achieving accurate and reproducible results. An internal standard helps to correct for variations in sample preparation, injection volume, and instrument response. Glyceryl trinonadecanoate, a triglyceride containing three nonadecanoic acid chains, serves as an excellent internal standard for the gas chromatography-mass spectrometry (GC-MS) analysis of triglycerides. Its synthetic nature and odd-numbered carbon chains make it unlikely to be present in most biological samples, thus minimizing interference with endogenous analytes.

These application notes provide a detailed protocol for the use of glyceryl trinonadecanoate as an internal standard for the quantitative analysis of triacylglycerols in human serum by capillary gas chromatography.

Chemical Properties of Glyceryl Trinonadecanoate

| Property | Value |

| Chemical Name | 1,2,3-Propanetriyl trinonadecanoate |

| Synonyms | Trinonadecanoin, TG(19:0/19:0/19:0) |

| CAS Number | 26536-13-0 |

| Molecular Formula | C₆₀H₁₁₆O₆ |

| Molecular Weight | 933.56 g/mol |

| Form | Powder |

| Suitability | Suitable for Gas Chromatography (GC) |

Principle of Use as an Internal Standard

Glyceryl trinonadecanoate is added at a known concentration to samples and calibration standards at the beginning of the sample preparation process. It undergoes the same extraction, and analysis procedures as the target analytes. By comparing the peak area of the analytes to the peak area of the internal standard, quantitative analysis can be performed. The response factor, which is the ratio of the response of the analyte to the internal standard, is determined using calibration standards and is then used to calculate the concentration of the analytes in the unknown samples.

Application: Quantitative Analysis of Triacylglycerols in Human Serum

This protocol describes a method for the direct determination of total triacylglycerols and individual triacylglycerol species in human serum using glyceryl trinonadecanoate as an internal standard, without the need for derivatization.

Experimental Protocol

1. Materials and Reagents

-

Glyceryl trinonadecanoate (≥99% purity)

-

Human Serum Samples

-

Chloroform (B151607) (HPLC grade)

-

Methanol (HPLC grade)

-

Sodium Chloride (NaCl) solution (0.9% w/v in ultrapure water)

-

Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

-

Glass centrifuge tubes with PTFE-lined caps

-

Volumetric flasks

-

Micropipettes

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

2. Preparation of Internal Standard Stock Solution

-

Accurately weigh approximately 10 mg of glyceryl trinonadecanoate.

-

Dissolve in chloroform in a 10 mL volumetric flask to obtain a stock solution of 1 mg/mL.

-

Store the stock solution at -20°C in an amber glass vial.

3. Sample Preparation

-

Thaw frozen human serum samples at room temperature.

-

To a 15 mL glass centrifuge tube, add 100 µL of human serum.

-

Add 50 µL of the 1 mg/mL glyceryl trinonadecanoate internal standard stock solution.

-

Add 5 mL of a chloroform:methanol (2:1, v/v) mixture.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

-

Add 1 mL of 0.9% NaCl solution to induce phase separation.

-

Vortex for 30 seconds.

-

Centrifuge at 2000 x g for 10 minutes at 4°C.

-

Carefully collect the lower organic (chloroform) layer containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

-

Add a small amount of anhydrous sodium sulfate to the extract to remove any residual water.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried lipid extract in 100 µL of chloroform for GC-MS analysis.

4. GC-MS Analysis

-

Gas Chromatograph: Agilent 7890B GC or equivalent

-

Mass Spectrometer: Agilent 5977A MSD or equivalent

-

Column: Capillary column suitable for high-temperature analysis of triglycerides (e.g., Restek Rtx-65TG, 30 m x 0.25 mm ID x 0.1 µm film thickness).

-

Injection Volume: 1 µL

-

Injector Temperature: 340°C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

-

Oven Temperature Program:

-

Initial temperature: 250°C, hold for 1 minute.

-

Ramp 1: Increase to 360°C at a rate of 5°C/min.

-

Hold at 360°C for 10 minutes.

-

-

Transfer Line Temperature: 350°C

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Scan mode (e.g., m/z 50-1000) or Selected Ion Monitoring (SIM) for enhanced sensitivity.

5. Data Analysis

-

Identify the peaks corresponding to the internal standard (glyceryl trinonadecanoate) and the target triglyceride analytes based on their retention times and mass spectra.

-

Integrate the peak areas of the analytes and the internal standard.

-

Calculate the response factor (RF) for each analyte using calibration standards:

-

RF = (Analyte Peak Area / IS Peak Area) / (Analyte Concentration / IS Concentration)

-

-

Calculate the concentration of each analyte in the samples:

-

Analyte Concentration = (Analyte Peak Area / IS Peak Area) * (IS Concentration / RF)

-

Quantitative Data Summary

The performance of glyceryl trinonadecanoate as an internal standard has been evaluated in various studies. A summary of the quantitative data is presented below.

| Parameter | Value | Reference |

| Precision (as Coefficient of Variation, CV) | 2.08% | [1][2] |

| Linearity (R²) | >0.99 (Typical for triglyceride analysis) | - |

| Recovery | 85-115% (Expected range) | - |

| Limit of Detection (LOD) | Analyte and instrument dependent | - |

| Limit of Quantification (LOQ) | Analyte and instrument dependent | - |

Note: Linearity, recovery, LOD, and LOQ are highly dependent on the specific analyte, matrix, and instrumentation. The values provided are typical expectations for well-developed GC-MS methods.

Visualizations

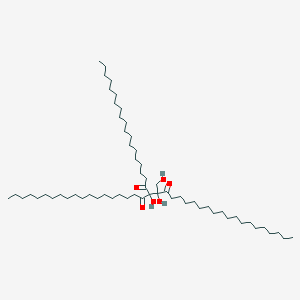

Chemical Structure of Glyceryl Trinonadecanoate

Caption: Chemical structure of glyceryl trinonadecanoate.

Experimental Workflow for Triglyceride Analysis using an Internal Standard

References

Application Notes and Protocols for Fatty-Acid Profiling Using Trinonadecanoin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of fatty acids is paramount in various fields of research, including drug development, diagnostics, and nutritional science. This document provides a comprehensive protocol for the use of trinonadecanoin as an internal standard in the fatty acid profiling of biological samples. Trinonadecanoin, a triglyceride of nonadecanoic acid (C19:0), is an ideal internal standard as odd-chain fatty acids are typically absent or present in very low concentrations in most biological systems. Its inclusion in the sample preparation workflow allows for the correction of variations arising from lipid extraction and derivatization, thereby ensuring high accuracy and reproducibility of fatty acid quantification by gas chromatography (GC).

Principle

The protocol involves the extraction of total lipids from a biological sample, followed by saponification to release the fatty acids from complex lipids (e.g., triglycerides, phospholipids). These free fatty acids are then derivatized to their corresponding fatty acid methyl esters (FAMEs) to increase their volatility for GC analysis. A known amount of trinonadecanoin is added at the beginning of the procedure. Since the trinonadecanoin is subjected to the same extraction and derivatization steps as the endogenous lipids, the ratio of the peak area of each endogenous FAME to the peak area of the methyl nonadecanoate (B1228766) (the derivative of the internal standard) allows for precise quantification.

Data Presentation

Quantitative analysis of fatty acids using trinonadecanoin as an internal standard typically involves the generation of a calibration curve for each fatty acid of interest. The following tables provide representative quantitative data that can be achieved with this methodology.

Table 1: Typical Concentrations for Standard Solutions

| Component | Stock Solution Concentration | Calibration Curve Range (ng/mL) |

| Trinonadecanoin (Internal Standard) | 1 mg/mL in a suitable organic solvent | Constant concentration across all samples and standards |

| Individual Fatty Acid Standards | 1 mg/mL in a suitable organic solvent | 10 - 2000 |

Table 2: Method Validation Parameters for Fatty Acid Quantification

| Parameter | Typical Value | Reference |

| Linearity (r²) | > 0.995 | [1] |

| Limit of Detection (LOD) (ng/mL) | 5 - 100 | [1] |

| Limit of Quantification (LOQ) (ng/mL) | 10 - 250 | [1] |

| Intra-day Precision (% RSD) | < 10% | [1] |

| Inter-day Precision (% RSD) | < 15% | [1] |

| Accuracy (Recovery %) | 85% - 115% | [2] |

Experimental Protocols

Materials and Reagents

-

Trinonadecanoin (analytical standard grade, ≥99% purity)

-

Fatty acid standards (analytical standard grade, ≥99% purity)

-

Solvents: Chloroform (B151607), Methanol (B129727), Hexane (B92381), Isopropanol (all HPLC or GC grade)

-

Reagents: Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH), Boron trifluoride (BF3) in methanol (14%), Sodium chloride (NaCl), Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Glassware: Screw-cap glass tubes with PTFE-lined caps, Pasteur pipettes, volumetric flasks

-

Equipment: Vortex mixer, centrifuge, heating block or water bath, nitrogen evaporator, gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS)

Preparation of Internal Standard Stock Solution

-

Accurately weigh approximately 10 mg of trinonadecanoin.

-

Dissolve it in a suitable organic solvent (e.g., chloroform or hexane) in a 10 mL volumetric flask to obtain a stock solution of 1 mg/mL.

-

Store the stock solution at -20°C in a tightly sealed glass vial.

Sample Preparation, Lipid Extraction, and Saponification

-

Sample Homogenization: Homogenize the biological sample (e.g., plasma, tissue, or cell pellet) in a known volume of buffer or water.

-

Internal Standard Spiking: To a known aliquot of the homogenate in a glass tube, add a precise amount of the trinonadecanoin internal standard stock solution. The amount should be chosen to yield a GC peak that is within the range of the peaks of the fatty acids of interest.

-

Lipid Extraction (Folch Method):

-

Add a 2:1 (v/v) mixture of chloroform:methanol to the sample, vortex thoroughly, and allow it to stand for at least 20 minutes.[3][4]

-

Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

-

Vortex and centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the layers.[5]

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

-

-

Solvent Evaporation: Dry the extracted lipids under a gentle stream of nitrogen.

-

Saponification:

-

To the dried lipid extract, add a solution of 0.5 M NaOH or KOH in methanol.

-

Heat the mixture at 100°C for 5-10 minutes to hydrolyze the ester linkages and release the free fatty acids.[6]

-

Derivatization to Fatty Acid Methyl Esters (FAMEs)

-

Methylation:

-

After cooling the saponified sample, add 14% boron trifluoride (BF3) in methanol.[6]

-

Heat the mixture at 100°C for 5 minutes.

-

-

Extraction of FAMEs:

-

Cool the tube and add hexane and saturated NaCl solution.

-

Vortex vigorously and centrifuge to separate the phases.

-

Transfer the upper hexane layer containing the FAMEs to a new glass vial.

-

Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

-

Gas Chromatography Analysis

-

Injection: Inject an aliquot (e.g., 1 µL) of the FAMEs solution into the GC.

-

GC Conditions (Example):

-

Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, SP-2560).

-

Carrier Gas: Helium or Hydrogen.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature (e.g., 240°C) at a controlled rate (e.g., 3°C/min).

-

Detector: FID or MS at 260°C.

-

-

Data Analysis: Identify the FAME peaks by comparing their retention times with those of known standards. Quantify the amount of each fatty acid by calculating the ratio of its peak area to the peak area of methyl nonadecanoate (from the trinonadecanoin internal standard) and applying the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the fatty acid profiling protocol using trinonadecanoin as an internal standard.

Caption: Experimental workflow for fatty acid profiling.

Concluding Remarks

The use of trinonadecanoin as an internal standard provides a robust and reliable method for the quantitative analysis of fatty acids in a variety of biological samples. Adherence to the detailed protocols outlined in this document will enable researchers to obtain high-quality, reproducible data essential for advancing scientific research and drug development. Proper storage of standards and samples, typically at -20°C or below in an inert atmosphere, is crucial for maintaining their integrity.

References

- 1. A comprehensive method for determination of fatty acids in the initial oral biofilm (pellicle) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Gas chromatographic analysis of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Glyceryl Trinonadecanoate for the Quantification of Triglycerides in Serum by Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triglycerides are a major class of lipids that serve as a key energy source and are implicated in the pathophysiology of numerous diseases, including cardiovascular disease and metabolic syndrome. Accurate and precise quantification of triglycerides in serum is crucial for both clinical diagnostics and biomedical research. The use of a stable, non-endogenous internal standard is paramount for reliable quantification, especially in mass spectrometry-based methods, as it corrects for variations in sample preparation and instrument response. Glyceryl trinonadecanoate, a triglyceride containing three C19:0 fatty acid chains, is an ideal internal standard for this purpose due to its structural similarity to endogenous triglycerides and its absence in biological samples. This application note provides a detailed protocol and performance data for the quantification of total triglycerides in human serum using glyceryl trinonadecanoate as an internal standard.

Principle of the Method

This method utilizes a lipid extraction from serum, followed by analysis using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Glyceryl trinonadecanoate is added to the serum sample at the beginning of the workflow to serve as an internal standard. By comparing the peak area of the analyte triglycerides to the peak area of the internal standard, the concentration of total triglycerides in the sample can be accurately determined.

Quantitative Data Summary

| Performance Metric | Result | Method | Reference |

| Precision (CV%) | 2.08% | GC-MS | Lohninger et al., 1988[1] |

| Linearity | Data not available | - | - |

| Accuracy | Data not available | - | - |

| Recovery | Data not available | - | - |

Experimental Protocols

Materials and Reagents

-

Human Serum (fasting)

-

Glyceryl trinonadecanoate (Internal Standard)

-

Chloroform

-

Methanol

-

Isopropanol

-

Acetonitrile

-

Ammonium Formate

-

Formic Acid

-

Purified Water (LC-MS grade)

-

Microcentrifuge tubes

-

Autosampler vials

Experimental Workflow Diagram

Caption: Workflow for triglyceride quantification in serum.

Detailed Protocol: Sample Preparation and Lipid Extraction

-